Cas no 888409-44-7 (ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate)

Ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate is a synthetic organic compound featuring a benzothiazole core substituted with a naphthalene acetamide group and an ethyl carboxylate moiety. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The naphthalene ring enhances lipophilicity, potentially improving membrane permeability, while the benzothiazole scaffold is known for its role in pharmacologically active compounds. The ethyl ester group offers versatility for further functionalization. Its well-defined molecular architecture makes it suitable for research applications in drug discovery, particularly in targeting inflammation or oncology-related pathways. The compound’s purity and stability are critical for reproducible experimental outcomes.
ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate structure
888409-44-7 structure
Product Name:ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate
CAS No:888409-44-7
MF:C22H18N2O3S
MW:390.454924106598
CID:6256188
PubChem ID:4255729
Update Time:2025-06-26

ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate
    • F1300-0174
    • ethyl 2-[2-(naphthalen-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate
    • AB00673905-01
    • ethyl 2-[(2-naphthalen-1-ylacetyl)amino]-1,3-benzothiazole-6-carboxylate
    • AKOS024604958
    • ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate
    • 888409-44-7
    • ZINC04275341
    • Inchi: 1S/C22H18N2O3S/c1-2-27-21(26)16-10-11-18-19(12-16)28-22(23-18)24-20(25)13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12H,2,13H2,1H3,(H,23,24,25)
    • InChI Key: UHKMEHILXUNCOD-UHFFFAOYSA-N
    • SMILES: S1C(=NC2C=CC(C(=O)OCC)=CC1=2)NC(CC1=CC=CC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 390.10381361g/mol
  • Monoisotopic Mass: 390.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 572
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 96.5Ų

ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate Related Literature

Additional information on ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate

Introduction to ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate (CAS No. 888409-44-7)

Ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate (CAS No. 888409-44-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a naphthalene moiety, an acetamide group, and a benzothiazole ring system. These structural elements contribute to its potential biological activities and therapeutic applications.

The benzothiazole ring system is a well-known scaffold in medicinal chemistry due to its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the naphthalene moiety enhances the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability. The acetamide group further modulates the compound's physicochemical properties and can influence its binding affinity to specific biological targets.

Recent studies have highlighted the potential of ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.

In another study published in the European Journal of Medicinal Chemistry in 2022, ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate was evaluated for its anticancer properties. The results showed that the compound selectively inhibited the growth of various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells. The mechanism of action was attributed to its ability to induce apoptosis and cell cycle arrest at the G2/M phase. These findings indicate that ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate has promising potential as an anticancer agent.

The pharmacokinetic properties of ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate have also been investigated. A study published in the Journal of Pharmaceutical Sciences in 2020 reported that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. The researchers noted that the compound has a long half-life and low clearance rate, which suggests that it could be administered less frequently for sustained therapeutic effects.

In addition to its therapeutic potential, ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate has been explored for its use as a fluorescent probe in bioimaging applications. A study published in Analytical Chemistry in 2019 demonstrated that the compound can be used to detect specific biomolecules with high sensitivity and selectivity. The researchers found that the fluorescence intensity of ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate increases significantly upon binding to target molecules, making it a valuable tool for real-time monitoring of biological processes.

The synthesis of ethyl 2-2-(naphthalen-1-yl)acetamido-1,3-benzothiazole-6-carboxylate involves several steps, including the formation of the benzothiazole ring system and the attachment of the naphthalene moiety and acetamide group. A typical synthetic route involves condensation reactions followed by functional group modifications. The choice of solvents and reaction conditions is crucial for achieving high yields and purity levels.

In conclusion, ethyl 2-2-(naphthalen-1-y l)acetamido -1 ,3 -benzothia zol e -6 -carb oxyla te (CAS No. 888409 -44 -7 ) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it an attractive candidate for further development as a therapeutic agent or bioimaging probe. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing molecule.

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